2,8-Dichlorodibenzo-P-dioxin
Overview
Description
Synthesis Analysis
TCDD and its congeners, including 2,8-Dichlorodibenzo-p-dioxin, are often produced as contaminants in the synthesis of chlorinated phenols, particularly during the manufacture of herbicides like 2,4,5-trichlorophenoxyacetic acid. The synthesis process involves uncontrolled exothermic reactions that can lead to the formation of these dioxins (Poland & Glover, 1973).
Molecular Structure Analysis
The molecular structure of 2,8-Dichlorodibenzo-p-dioxin consists of two benzene rings connected by two oxygen atoms, forming a dioxin core. This structure is pivotal in determining its biological activity and environmental impact. The presence and position of chlorine atoms at the 2 and 8 positions significantly influence the compound's physical and chemical behavior.
Chemical Reactions and Properties
2,8-Dichlorodibenzo-p-dioxin participates in various chemical reactions due to its reactive chlorine atoms and aromatic rings. It is known for its ability to induce certain enzymes like δ-aminolevulinic acid synthetase and aryl hydrocarbon hydroxylase, reflecting its biological activity and potential toxicity (Poland et al., 1973).
Physical Properties Analysis
Dioxins, including 2,8-Dichlorodibenzo-p-dioxin, are typically characterized by low water solubility and high lipid solubility. This lipophilicity contributes to their persistence in the environment and accumulation in biological tissues, particularly in adipose tissue.
Chemical Properties Analysis
The chemical properties of 2,8-Dichlorodibenzo-p-dioxin are influenced by its chlorinated dioxin structure. It exhibits high stability and resistance to degradation, contributing to its long-lasting environmental presence. Its interaction with the aryl hydrocarbon receptor in biological systems underpins many of its toxic effects, including enzyme induction and DNA interaction (Elferink & Whitlock, 1990).
Scientific Research Applications
Photochemical Conversion
2,8-Dichlorodibenzo-p-dioxin (2,8-DCDD) is a product of the photochemical conversion of triclosan, a common antimicrobial additive in surface waters. This conversion occurs under various conditions, including sunlight exposure in natural waters, indicating triclosan's potential transformation into 2,8-DCDD in environments like the Mississippi River (Latch et al., 2003).
Biotransformation and Bioaccumulation
In a study examining the biotic fate and toxicity of polychlorinated dibenzo-p-dioxins (PCDDs), 2,8-DCDD was found to be rapidly eliminated from goldfish not treated with a metabolic inhibitor. This indicates its reduced toxicity and bioaccumulative potential compared to other PCDDs (Sijm & Opperhuizen, 1988).
Ionization Energy Measurement
The ionization energy of 2,8-DCDD has been measured using resonance-enhanced multiphoton ionization, providing valuable data for understanding its chemical properties and potential applications in environmental detection (Grebner et al., 1994).
Photopolymerization in Aqueous Solutions
The photopolymerization of triclosan in aqueous solutions, resulting in the formation of 2,8-DCDD, offers insights into the environmental degradation pathways of triclosan and the potential ecological impacts of its byproducts (Chen et al., 2010).
Detection in Consumer Products
Advanced analytical methods like gas chromatography-mass spectrometry (GC-MS) have been developed to detect and quantify 2,8-DCDD in everyday consumer products like toothpaste and mouthwash. This research is crucial for assessing human exposure to 2,8-DCDD and related compounds (Wu et al., 2015).
Safety And Hazards
properties
IUPAC Name |
2,8-dichlorodibenzo-p-dioxin | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2O2/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWJCKBJUQDYLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC3=C(O2)C=CC(=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70872019 | |
Record name | 2,8-Dichlorooxanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70872019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,8-Dichlorodibenzo-P-dioxin | |
CAS RN |
38964-22-6 | |
Record name | 2,8-Dichlorodibenzo-p-dioxin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38964-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,8-Dichlorodibenzo-4-dioxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038964226 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,8-Dichlorooxanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70872019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,8-DICHLORODIBENZO-P-DIOXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JPA391PZI1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.